molecular formula C20H18FN3OS B2825685 4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 900000-26-2

4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

Cat. No. B2825685
CAS RN: 900000-26-2
M. Wt: 367.44
InChI Key: ZOTFZRMJRIARGF-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains a cyclopentane ring, a fluorophenyl group, a pyridinyl group, and a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrimidine rings, for example, can undergo reactions such as alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally. These properties can be influenced by factors such as the presence of the fluorophenyl group, which can increase the compound’s stability and lipophilicity .

Scientific Research Applications

Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. Researchers synthesized several derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones, including this compound, and screened them against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). Some of these derivatives exhibited significant antimycobacterial activity, making them promising candidates for further development .

Cytotoxicity Assessment

To ensure safety, the active compounds were evaluated for cytotoxicity against four cell lines. Fortunately, the compound was found to be non-cytotoxic, indicating its potential suitability for therapeutic use .

Photophysical Behavior

While not directly related to its medical applications, it’s interesting to note that the compound “4-((2-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” has been studied for its photophysical behavior. Specifically, its fluorescence and phosphorescence properties were investigated under ambient conditions in both blended films and the crystalline phase. This research sheds light on its unique optical characteristics .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by binding to specific receptors in the body and modulating their activity .

Safety and Hazards

The safety and hazards associated with this compound would need to be evaluated through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis process, and investigating its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-17-8-2-1-6-15(17)13-26-19-16-7-3-9-18(16)24(20(25)23-19)12-14-5-4-10-22-11-14/h1-2,4-6,8,10-11H,3,7,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTFZRMJRIARGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

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